molecular formula C12H15I B3431603 1-Cyclohexyl-4-iodobenzene CAS No. 91639-29-1

1-Cyclohexyl-4-iodobenzene

Cat. No.: B3431603
CAS No.: 91639-29-1
M. Wt: 286.15 g/mol
InChI Key: SXHDBSAHBVKKOF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-iodobenzene is an aromatic compound featuring a benzene ring substituted with a cyclohexyl group at the 1-position and an iodine atom at the 4-position. Its molecular formula is C₁₂H₁₃I, with a molecular weight of 284.14 g/mol. The cyclohexyl group introduces significant steric bulk, while the iodine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Ullmann). This compound is valued in organic synthesis and pharmaceutical research due to its balance of stability and reactivity, making it a versatile intermediate for constructing complex molecules .

Properties

IUPAC Name

1-cyclohexyl-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHDBSAHBVKKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91639-29-1
Record name 1-cyclohexyl-4-iodobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclohexylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran (THF).

    Reduction Reactions: Lithium aluminum hydride, ether solvents.

Major Products:

    Substitution: Formation of azides, nitriles, or other substituted benzene derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 1-cyclohexylbenzene.

Scientific Research Applications

Organic Synthesis

1-Cyclohexyl-4-iodobenzene serves as a significant intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating various derivatives.

Reactions Involving this compound

  • Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles such as sodium azide or potassium cyanide.
  • Coupling Reactions : It participates in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Materials Science

In materials science, this compound is utilized in the preparation of advanced materials, including liquid crystals. Its unique properties allow for the manipulation of molecular interactions, which is crucial for developing new materials with specific functionalities.

Pharmaceutical Applications

The compound shows potential in drug development due to its ability to undergo various chemical modifications. Its structure allows for the exploration of new pharmacological properties.

Case Study: Antiviral Properties

Research has indicated that derivatives of this compound can be synthesized and evaluated for their antiviral activity. For instance, modifications aimed at enhancing metabolic stability have led to compounds with improved therapeutic indices, showcasing their potential as antiviral agents .

Biological Studies

Due to its unique structure, this compound is employed in biological studies to investigate molecular interactions and binding affinities with biological macromolecules. This is particularly valuable in understanding drug-target interactions.

Data Summary Table

Application AreaDescriptionKey Reactions/Processes
Organic SynthesisIntermediate for complex organic moleculesNucleophilic substitution, Suzuki-Miyaura coupling
Materials SciencePreparation of advanced materials like liquid crystalsMolecular interaction manipulation
PharmaceuticalsPotential drug development and modificationSynthesis of antiviral derivatives
Biological StudiesInvestigation of molecular interactionsBinding studies with biological macromolecules

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-iodobenzene largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid.

Comparison with Similar Compounds

1-Cyclopentyl-4-iodobenzene

  • Molecular Formula : C₁₁H₁₁I
  • Key Difference : The smaller cyclopentyl group reduces steric hindrance compared to cyclohexyl, enhancing reactivity in nucleophilic substitutions.
  • Applications : More suited for reactions requiring moderate steric bulk, such as catalytic C–H activation .

1-Cyclobutyl-4-iodobenzene

  • Molecular Formula : C₁₀H₁₀I
  • Key Difference : The strained cyclobutyl ring increases electrophilicity at the iodine site, favoring oxidative addition in palladium-catalyzed couplings.
  • Research Findings : Exhibits higher reactivity in Heck reactions compared to cyclohexyl analogs but lower thermal stability .

1-Cyclopropyl-4-iodobenzene

  • Molecular Formula : C₉H₇I
  • Key Difference : The highly strained cyclopropyl group creates electronic effects that accelerate iodine displacement in SNAr reactions.
  • Limitations : Reduced steric protection leads to lower stability under acidic conditions .

Halogen Substitution: Iodine vs. Bromine/Chlorine

1-Chloro-4-iodobenzene

  • Molecular Formula : C₆H₄ClI
  • Key Difference : Lacks the cyclohexyl group, resulting in lower steric hindrance and faster reaction rates in Ullmann couplings.
  • Applications : Preferred for synthesizing biaryl ethers but less effective in sterically demanding environments .

2-(Benzyloxy)-1-bromo-4-iodobenzene

  • Molecular Formula : C₁₃H₁₀BrIO
  • Key Difference : Bromine at the 1-position alters regioselectivity in cross-couplings, while the benzyloxy group enhances solubility in polar solvents.
  • Biological Activity : Shows moderate antimicrobial properties, unlike 1-cyclohexyl-4-iodobenzene, which is primarily a synthetic intermediate .

Functional Group Variations

1-(Cyclopropylmethoxy)-4-iodobenzene

  • Molecular Formula : C₁₀H₁₁IO
  • Key Difference : The methoxy-linked cyclopropyl group introduces electron-donating effects, reducing iodine's electrophilicity.
  • Applications : Used in synthesizing bioactive molecules with improved metabolic stability compared to cyclohexyl analogs .

1-(2-Azidoethoxy)-4-iodobenzene

  • Molecular Formula : C₈H₈IN₃O
  • Key Difference : The azide group enables click chemistry applications, a feature absent in this compound.
  • Safety Considerations : Azide functionality poses explosion risks, limiting large-scale use .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C)
This compound C₁₂H₁₃I 284.14 Cyclohexyl, Iodine 290–295 (est.)
1-Cyclopentyl-4-iodobenzene C₁₁H₁₁I 270.11 Cyclopentyl, Iodine 275–280 (est.)
1-Chloro-4-iodobenzene C₆H₄ClI 238.45 Chlorine, Iodine 220–225

Biological Activity

1-Cyclohexyl-4-iodobenzene is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a benzene ring, which also carries an iodine atom at the para position. Its molecular formula is C12_{12}H13_{13}I, with a molecular weight of approximately 290.13 g/mol. The presence of the iodine atom can significantly influence the compound's reactivity and biological interactions due to its electronegativity and steric effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, forming a sigma complex intermediate, which can then lead to further chemical transformations. This mechanism is essential for understanding how this compound may exert its biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxicity that warrants further investigation.

Cell Line IC50_{50} (µM) Reference
MDA-MB-231 (breast)15.2
A549 (lung)12.5
HeLa (cervical)10.0

These values indicate that this compound exhibits significant cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, indicating a broad spectrum of activity.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis<20

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound have provided insights into how structural modifications can enhance or diminish biological activity. For example, variations in the substituents on the benzene ring have been shown to affect both the potency and selectivity of the compound against different biological targets.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the benzene ring can enhance anticancer activity.
  • Steric Hindrance : Larger substituents may hinder access to active sites on target proteins, reducing efficacy.
  • Hydrophobicity : Modifications that increase lipophilicity often correlate with improved cell membrane permeability and bioavailability.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, indicating promising in vivo efficacy.
  • Combination Therapies : When used in combination with established chemotherapeutics, such as doxorubicin, enhanced cytotoxic effects were observed, suggesting a synergistic mechanism.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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